molecular formula C22H24N4O3 B2592184 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine CAS No. 2380034-47-7

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

Cat. No.: B2592184
CAS No.: 2380034-47-7
M. Wt: 392.459
InChI Key: NDVKORAQBOXPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized using metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . The piperidine ring is often introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.

The final step involves the coupling of the oxazole and piperidine intermediates with the pyrimidine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, which provides high regioselectivity and yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of reaction steps, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl group on the pyrimidine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-21(16(2)29-25-15)22(27)26-10-8-17(9-11-26)13-28-20-12-19(23-14-24-20)18-6-4-3-5-7-18/h3-7,12,14,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVKORAQBOXPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.